(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” features a thiazolidinone core (a five-membered ring containing nitrogen and sulfur) substituted with an allyl group at position 3 and a pyrazolylmethylene moiety at position 3. The pyrazole ring is further functionalized with a 4-fluorophenyl group at position 3 and a phenyl group at position 1. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by fluorinated aromatic systems .
The Z-configuration of the exocyclic double bond (confirmed via X-ray crystallography in analogous compounds) ensures planarity of the conjugated system, which is critical for intermolecular interactions such as π-stacking or hydrogen bonding .
Properties
Molecular Formula |
C22H16FN3OS2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16FN3OS2/c1-2-12-25-21(27)19(29-22(25)28)13-16-14-26(18-6-4-3-5-7-18)24-20(16)15-8-10-17(23)11-9-15/h2-11,13-14H,1,12H2/b19-13- |
InChI Key |
ZDPWMZFLLNCQKH-UYRXBGFRSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Procedure:
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Starting Material : 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole is prepared via cyclocondensation of 4-fluorophenylhydrazine with substituted acetophenones.
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Formylation : The pyrazole derivative is treated with POCl₃/DMF at 50–65°C for 4–6 hours to yield 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
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Key Data :
Construction of the Thiazolidin-4-One Core
The thiazolidin-4-one ring is synthesized via cyclocondensation of the pyrazole-4-carbaldehyde with thioglycolic acid and allylamine derivatives.
Method A: One-Pot Multicomponent Reaction
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Reagents :
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Pyrazole-4-carbaldehyde (1 equiv),
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Allylamine (1.2 equiv),
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Carbon disulfide (1.5 equiv),
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Fumaryl chloride (catalyst, 0.1 equiv).
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Conditions : Stirred in water at 70°C for 3–5 hours.
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Mechanism :
-
Key Data :
Method B: Green Synthesis Using Ionic Liquids
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Catalyst : 2-Oxoimidazolidine-1,3-disulfonic acid (OImDSA, 0.1 g/mmol).
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Conditions :
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Solvent: Water (10 mL),
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Temperature: Room temperature,
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Time: 1–2 hours.
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-
Advantages :
-
Key Data :
Functionalization with Allyl Group
The allyl group is introduced via N-alkylation of the thiazolidinone nitrogen.
Procedure:
-
Reagents :
-
Thiazolidin-4-one intermediate (1 equiv),
-
Allyl bromide (1.5 equiv),
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Base: K₂CO₃ (2 equiv).
-
-
Conditions :
-
Solvent: Acetonitrile,
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Temperature: Reflux (80°C),
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Time: 6–8 hours.
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Mechanism :
-
Deprotonation of the thiazolidinone nitrogen followed by nucleophilic substitution.
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-
Key Data :
Stereochemical Control and Isomerization
The (5Z)-configuration is stabilized via ultrasound-assisted crystallization .
Optimization:
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Solvent System : Ethanol/water (7:3).
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Ultrasound Parameters :
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Frequency: 40 kHz,
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Duration: 30 minutes.
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Outcome :
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
Challenges and Solutions
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Isomerization Risk : The (5Z)-isomer may equilibrate with the (5E)-form under acidic conditions.
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Low Solubility : The product precipitates in aqueous media, complicating purification.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase (COX) or matrix metalloproteinases (MMPs), thereby exerting anti-inflammatory or anticancer effects. The compound’s unique structure allows it to bind effectively to these enzymes, blocking their activity and disrupting disease-related pathways.
Comparison with Similar Compounds
Table 1: Structural and Substituent Variations in Thiazolidinone Derivatives
Key Observations:
- Planarity and Conformation: The thiazolidinone core in the target compound and its analogs (e.g., ) is largely planar, facilitating conjugation.
- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances electron-withdrawing effects compared to the hydroxybenzylidene group in , altering charge distribution and dipole moments. This may improve metabolic stability and membrane permeability .
- Intermolecular Interactions: Unlike the hydroxy-substituted analog , the target compound lacks O–H⋯O hydrogen bonds but retains C–H⋯S and C–H⋯π interactions, which stabilize crystal packing .
Biological Activity
The compound (5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its anti-inflammatory and anticancer properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 544.1 g/mol. The structure features a thiazolidinone core, which is often associated with various biological activities. The compound's IUPAC name is:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the thiazolidinone core followed by the introduction of allyl and pyrazolyl groups. Common reagents include allyl bromide and 4-chlorobenzyl chloride. The synthesis route can be summarized as follows:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Core Formation | Thiazolidinone precursors | Multi-step organic reactions |
| 2 | Allylation | Allyl bromide | Base-catalyzed reaction |
| 3 | Pyrazole Attachment | 4-chlorobenzyl chloride | Reflux in ethanol |
Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. This activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
In vitro assays demonstrated that the compound effectively reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. Furthermore, it was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In cell line studies, it exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
A study utilizing MTT assays revealed that the compound reduced cell viability in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
Case Study 1: In Vivo Efficacy
In an animal model of inflammation, administration of this compound significantly reduced paw edema compared to control groups treated with saline or standard anti-inflammatory drugs like ibuprofen.
Case Study 2: Cancer Treatment Model
In xenograft models using human cancer cells, treatment with the compound resulted in a marked reduction in tumor size after four weeks of administration, demonstrating its potential as an effective therapeutic agent.
The proposed mechanism for the biological activity of this compound involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Cytokine Modulation : It modulates cytokine expression levels, thereby reducing inflammatory responses.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., allyl protons at δ 5.2–5.8 ppm, thioxo group at δ 170–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typical) using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 478.2) .
Advanced: How to design experiments to evaluate enzyme inhibition mechanisms?
Q. Methodological Answer :
Target Selection : Prioritize enzymes linked to inflammation (e.g., COX-2) or cancer (e.g., tyrosine kinases) based on structural analogs .
Inhibition Assays :
- Fluorescence-Based Assays : Monitor enzyme activity in real-time using fluorogenic substrates (e.g., 10 µM compound concentration, IC calculation) .
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Control Experiments : Include positive controls (e.g., celecoxib for COX-2) and validate results with siRNA knockdowns .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Methodological Answer :
Reproducibility Checks : Standardize assay conditions (e.g., cell lines, serum concentrations) to eliminate variability .
Structural Confirmation : Verify compound identity using X-ray crystallography if NMR/HPLC data conflict .
Off-Target Analysis : Use proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended interactions .
Advanced: What structure-activity relationships (SAR) are critical for optimizing bioactivity?
Q. Methodological Answer :
- Thiazolidinone Core : The 2-thioxo group enhances binding to cysteine residues in enzymes .
- Fluorophenyl Group : Introduces electron-withdrawing effects, improving metabolic stability and target affinity .
- Allyl Substituent : Increases lipophilicity, impacting membrane permeability (logP ~3.5) .
SAR Strategy : Systematically modify substituents (e.g., replace allyl with bulkier groups) and test activity in kinase inhibition assays .
Basic: What solvents and catalysts are used in synthesis?
Q. Methodological Answer :
- Solvents : Ethanol (reflux for allylation), DMF (for pyrazole coupling), and dichloromethane (workup) .
- Catalysts : KCO (for nucleophilic substitutions), p-toluenesulfonic acid (acid-catalyzed condensations) .
Note : Anhydrous conditions are critical for steps involving moisture-sensitive reagents .
Advanced: What strategies improve synthetic yield and purity?
Q. Methodological Answer :
Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
Purification Techniques : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Byproduct Mitigation : Monitor intermediates via TLC and quench reactive species (e.g., excess allyl bromide with NaHSO) .
Advanced: How to evaluate selectivity against biological targets?
Q. Methodological Answer :
Panel Screening : Test the compound against related enzymes (e.g., COX-1 vs. COX-2) at 1–10 µM to calculate selectivity indices .
Molecular Docking : Predict binding modes using software like AutoDock Vina; prioritize residues (e.g., Val523 in COX-2) for mutagenesis studies .
Cellular Assays : Compare cytotoxicity in cancer vs. normal cell lines (e.g., IC ratios >10 indicate selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
